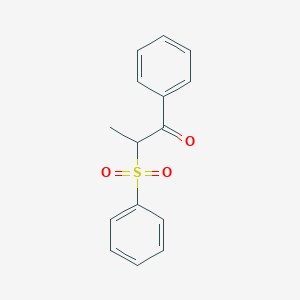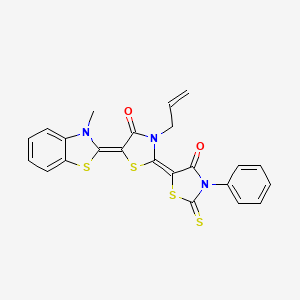![molecular formula C22H30N2O3 B5206702 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5206702.png)
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane, also known as CP-122,721, is a chemical compound that belongs to the class of benzoylazepanes. It is a potent and selective antagonist of the neuropeptide Y (NPY) Y5 receptor, which is involved in the regulation of food intake, energy balance, and stress response. CP-122,721 has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and anxiety disorders.
Mecanismo De Acción
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane acts as a selective antagonist of the NPY Y5 receptor, which is involved in the regulation of food intake, energy balance, and stress response. By blocking the NPY Y5 receptor, 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane reduces the activity of the NPY system, which is known to promote food intake and energy storage.
Biochemical and Physiological Effects
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane has been shown to reduce food intake and body weight in animal models of obesity, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to have anxiolytic effects in animal models of anxiety disorders. In addition, 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane is a potent and selective antagonist of the NPY Y5 receptor, which makes it a valuable tool for studying the role of the NPY system in the regulation of food intake, energy balance, and stress response. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its relatively short half-life in vivo.
Direcciones Futuras
There are several potential future directions for the research on 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane. One direction is to investigate its potential therapeutic applications in the treatment of obesity, diabetes, and anxiety disorders in humans. Another direction is to study its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to optimize its pharmacokinetic properties and to develop more potent and selective NPY Y5 receptor antagonists.
Métodos De Síntesis
The synthesis of 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane involves several steps, starting from the reaction of 4-chlorobenzoic acid with 1-(4-hydroxyphenyl)piperazine to form 4-(4-(4-chlorobenzoyl)piperazin-1-yl)phenol. This intermediate is then reacted with cyclopropylcarbonyl chloride to introduce the cyclopropylcarbonyl group. The resulting compound is then reacted with 1-(4-piperidinyl)oxyazepane to form 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane.
Aplicaciones Científicas De Investigación
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and anxiety disorders. It has been shown to reduce food intake and body weight in animal models of obesity, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to have anxiolytic effects in animal models of anxiety disorders.
Propiedades
IUPAC Name |
[4-[4-(azepane-1-carbonyl)phenoxy]piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c25-21(23-13-3-1-2-4-14-23)18-7-9-19(10-8-18)27-20-11-15-24(16-12-20)22(26)17-5-6-17/h7-10,17,20H,1-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFPJIOQHOCFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[1-(Cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![1-(2-fluorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5206621.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
![N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)

![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)
![2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5206664.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)


![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B5206705.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5206712.png)